(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Overview
Description
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative. This compound is notable for its unique bicyclic structure, which imparts specific chemical and biological properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:
Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction to form the bicyclic structure.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**
Uniqueness
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which impart distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications further distinguish it from similar compounds.
Properties
IUPAC Name |
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXFQOKRQNCRU-CLFDHOPQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@]2(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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